[(1S,2R)-2-ethylcyclopropyl]methanol
Description
[(1S,2R)-2-Ethylcyclopropyl]methanol is a chiral cyclopropane-containing alcohol characterized by its unique stereochemistry and substituent arrangement. Its molecular formula is C₆H₁₂O, with a molecular weight of 100.16 g/mol (calculated from constituent atoms: C₆ = 72.06, H₁₂ = 12.10, O = 16.00). The compound features a cyclopropane ring with an ethyl group (-CH₂CH₃) at the C2 position and a hydroxymethyl group (-CH₂OH) at the C1 position, adopting the (1S,2R) stereochemical configuration. This configuration is critical for its interactions in enantioselective applications, such as ligand-receptor binding .
Cyclopropane derivatives are valued in medicinal chemistry for their structural rigidity and metabolic stability.
Properties
CAS No. |
161972-95-8 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
[(1S,2R)-2-ethylcyclopropyl]methanol |
InChI |
InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
BGKKZLRPGJYFIP-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1CO |
Canonical SMILES |
CCC1CC1CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-ethylcyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction of the ester group yields the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or resolution techniques may be employed to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-ethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [(1S,2R)-2-ethylcyclopropyl]methanal or [(1S,2R)-2-ethylcyclopropyl]methanoic acid.
Reduction: Formation of [(1S,2R)-2-ethylcyclopropyl]methane.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,2R)-2-ethylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-ethylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Driven Comparisons
The table below compares [(1S,2R)-2-ethylcyclopropyl]methanol with analogs differing in substituent groups:
Key Observations :
- Ethyl vs.
- Aromatic vs. Aliphatic : The phenyl-substituted analog (C₁₀H₁₂O) exhibits reduced solubility due to aromatic bulk, whereas trifluoromethyl groups improve metabolic resistance via electron-withdrawing effects .
- Stereochemical Impact : The (1S,2R) configuration distinguishes the target compound from diastereomers like (1S,2S)-2-ethylcyclopropyl derivatives, which may exhibit divergent receptor-binding profiles .
Stereochemical Comparisons
Racemic mixtures and enantiomers of cyclopropane derivatives display distinct biological behaviors:
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